![molecular formula C15H21N3O2 B2511758 N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide CAS No. 2380171-35-5](/img/structure/B2511758.png)
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a pyridin-3-yloxy moiety, and an azetidine ring, making it an interesting subject for research in medicinal chemistry and other areas.
Preparation Methods
The synthesis of N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide typically involves several steps, including the formation of the azetidine ring and the introduction of the pyridin-3-yloxy moiety. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridin-3-yloxy Moiety: This step often involves nucleophilic substitution reactions where a pyridin-3-yloxy group is introduced to the azetidine ring.
Final Coupling: The cyclopentyl group is introduced through coupling reactions, often using reagents like cyclopentyl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-yloxy moiety, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carboxamide group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Biological Research: The compound is used in studies related to cellular pathways and molecular interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, often inhibiting their activity through competitive or non-competitive mechanisms. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide can be compared with other similar compounds, such as:
N-cyclopentyl-N’-[2-(pyridin-3-yloxy)propyl]succinamide: This compound shares a similar pyridin-3-yloxy moiety but differs in its overall structure and functional groups.
Pyridin-3-yloxy derivatives: These compounds have variations in the substituents attached to the pyridin-3-yloxy group, leading to differences in their chemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(17-13-4-1-2-5-13)18-9-12(10-18)11-20-14-6-3-7-16-8-14/h3,6-8,12-13H,1-2,4-5,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYUOFNKSALIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
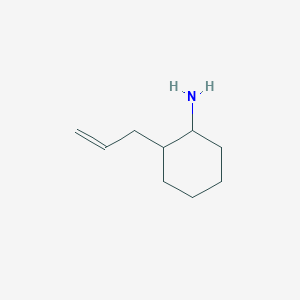
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
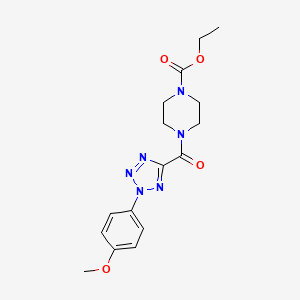
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
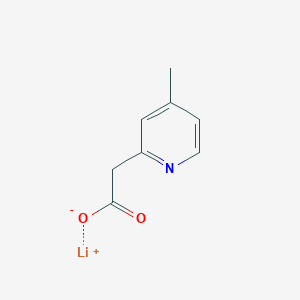
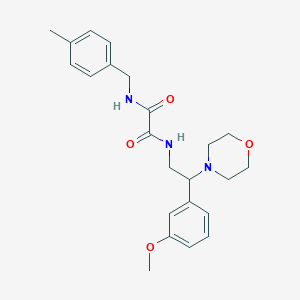
![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)
![2-(3-methylphenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2511686.png)
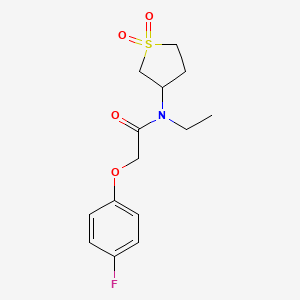
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylpropanamide](/img/structure/B2511695.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)
